tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR
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Overview
Description
tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR: is a chemical compound with the empirical formula C15H23NO4 and a molecular weight of 281.35 g/mol . It is a solid compound that is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-[(4-hydroxybenzyl)oxy]propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition or protein modification.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophiles in biological systems, leading to modifications of biomolecules .
Comparison with Similar Compounds
- tert-Butyl (3-oxocyclobutyl)methylcarbamate
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
Uniqueness: tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxyl and carbamate groups provide versatility in both synthetic and biological applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[3-[(4-hydroxyphenyl)methoxy]propyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-4-10-19-11-12-5-7-13(17)8-6-12/h5-8,17H,4,9-11H2,1-3H3,(H,16,18) |
InChI Key |
MBPSISNICKVXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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